molecular formula C21H21NO2S B2790369 1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one CAS No. 690646-54-9

1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2790369
CAS No.: 690646-54-9
M. Wt: 351.46
InChI Key: TVQQRGFBSLUXTO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one (CAS 690646-54-9) is a synthetic quinoline derivative of significant interest in medicinal chemistry research. With a molecular formula of C21H21NO2S and a molecular weight of 351.46 g/mol, this compound is a valuable chemical tool for probing new therapeutic pathways . The quinoline scaffold is privileged in drug discovery, known to confer a broad spectrum of biological activities . Particularly, quinoline derivatives have demonstrated remarkable potential as antiviral agents against a range of viruses, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), ebola virus, and hepatitis C virus . The structural motif is also found in several marketede drugs. Furthermore, research into related chemical classes indicates potential applications in the development of anti-inflammatory agents , particularly as selective COX-II inhibitors, which are important targets in conditions involving pathological inflammation . The presence of the 3,4-dimethylphenyl and methoxyquinoline groups in its structure makes it a promising candidate for structure-activity relationship (SAR) studies and for screening against novel biological targets in oncology, virology, and immunology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-13-5-6-16(9-14(13)2)20(23)12-25-21-10-15(3)18-8-7-17(24-4)11-19(18)22-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQRGFBSLUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one is a synthetic compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound's structure can be described by the following molecular formula: C21H21N1O4S1C_{21}H_{21}N_{1}O_{4}S_{1}. Its synthesis typically involves the formation of a quinoline core through condensation reactions followed by the introduction of methoxy and sulfanyl groups. The synthesis methods often utilize reagents like sulfuric acid and various methylating agents to achieve the desired functional groups .

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The biological activity of this compound was evaluated in various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cells.

Table 1: Anticancer Activity in Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
1MDA-MB-23110<47
1MDA-MB-23125~30
1PC-31556
1MRC-515>82

The compound showed a concentration-dependent decrease in cell viability across the tested cancer cell lines. Notably, at higher concentrations (25 µM), it significantly reduced the viability of MDA-MB-231 cells to approximately 30% .

Antibacterial and Antifungal Activity

Quinoline derivatives are also known for their antibacterial and antifungal properties. While specific data on the antibacterial activity of this compound is limited, related quinoline compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity.

The mechanisms by which quinoline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Quinoline compounds can inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
  • Induction of Apoptosis : Many quinoline derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : These compounds may also exhibit antioxidant activities that protect normal cells from oxidative stress while targeting cancerous cells .

Case Studies

A notable case study involved the evaluation of a series of related quinoline derivatives against breast and prostate cancer cell lines. The study found that specific modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal human fibroblasts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Notes References
1-(3,4-Dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one C₂₂H₂₂N₂O₂S 378.49* 3,4-dimethylphenyl, 7-methoxy-4-methylquinolin-2-yl sulfanyl Hypothesized kinase inhibition based on quinoline derivatives -
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one C₁₂H₁₀ClNOS₂ 295.8 4-chlorophenyl, 5-methylthiazolyl sulfanyl Not reported; thiazole cores may enhance metabolic stability
1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone C₁₈H₁₃Cl₂NOS 362.3 2,4-dichlorophenyl, 4-methylquinolinyl sulfanyl Potential antimicrobial activity inferred from halogenated analogs
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₆H₁₈ClN₅O₂S 507.0 4-chlorophenyl, triazolyl-quinoline hybrid Structural complexity may influence target selectivity
2-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one C₂₂H₂₄N₄O₂S 408.5 3,4-dimethylphenyl, oxadiazole-piperazine hybrid High molecular weight may impact bioavailability

*Calculated based on structural inference.

Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility compared to halogenated analogs (e.g., Cl in ). However, halogens like Cl enhance binding affinity in some cases .
  • Core Heterocycles: Quinoline (target compound) vs. thiazole () or triazole () cores influence planarity and π-π stacking interactions. Quinoline derivatives often exhibit stronger interactions with kinase ATP-binding pockets .
  • Molecular Weight : Higher molecular weights (e.g., 507.0 in ) may reduce bioavailability, suggesting the target compound (378.49) could have favorable pharmacokinetics.

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core and subsequent functionalization. Key steps include:

  • Quinoline Core Formation : Cyclization of substituted anilines with ketones under acidic conditions (e.g., using polyphosphoric acid) to generate the 7-methoxy-4-methylquinoline moiety.
  • Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions to attach the sulfanyl group to the quinoline ring.
  • Ethanone Linkage : Coupling the quinoline-sulfanyl intermediate with 3,4-dimethylphenylacetyl chloride via Friedel-Crafts acylation.

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., dry DMF or toluene) and inert atmospheres to prevent oxidation of the sulfanyl group .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (quinoline and dimethylphenyl rings), methoxy groups (~3.8 ppm), and the ethanone carbonyl (~200 ppm in 13^13C) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~422.1 for C22_{22}H23_{23}NO2_2S) .
  • X-Ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and packing interactions .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known interactions with quinoline derivatives (e.g., kinase inhibitors, antimicrobial targets).
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) at varying concentrations (1 nM–10 µM).
    • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be systematically addressed?

Methodological Answer: Contradictions (e.g., high in vitro potency but low cellular efficacy) may arise from:

  • Solubility Issues : Use DLS (dynamic light scattering) to assess aggregation in buffer. Optimize with co-solvents (e.g., 5% DMSO) .
  • Metabolic Instability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., sulfanyl oxidation). Modify vulnerable groups (e.g., replace methoxy with CF3_3) .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Quinoline Modifications : Vary substituents at position 4 (methyl vs. ethyl) to alter steric bulk and hydrophobic interactions.
    • Sulfanyl Group Tuning : Replace sulfur with selenium or oxygen to modulate electronic effects and hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger π-π stacking (quinoline-aromatic pocket) and fewer clashes .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement in SHELXL :
    • Apply restraints for flexible groups (e.g., ethanone linker) to reduce thermal motion artifacts.
    • Analyze Hirshfeld surfaces to identify key intermolecular interactions (e.g., C–H···O bonds between methoxy and carbonyl groups) .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) to ensure computational-experimental alignment .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
  • RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis markers) in treated vs. untreated cells. Validate with qPCR .
  • Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) linked to quinoline-induced stress .

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